ETHYL 2-(2-METHOXYACETAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(2-METHOXYACETAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methoxyacetamido group, and a phenyl group attached to the thiophene ring
Preparation Methods
The synthesis of ETHYL 2-(2-METHOXYACETAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the thiophene ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the methoxyacetamido group: This can be done through an acylation reaction where the thiophene ring is reacted with methoxyacetyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with ethanol, typically using an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
ETHYL 2-(2-METHOXYACETAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The phenyl group or the methoxyacetamido group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-(2-METHOXYACETAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of thiophene chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-METHOXYACETAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyacetamido group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
ETHYL 2-(2-METHOXYACETAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
ETHYL 5-(2-METHOXYACETAMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE: This compound has a similar structure but with a methyl group instead of a phenyl group, which may affect its chemical reactivity and biological activity.
ETHYL 2-(2-ACETAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE: This compound lacks the methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-methoxyacetyl)amino]-5-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-21-16(19)12-9-13(11-7-5-4-6-8-11)22-15(12)17-14(18)10-20-2/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAZNNATVRIACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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